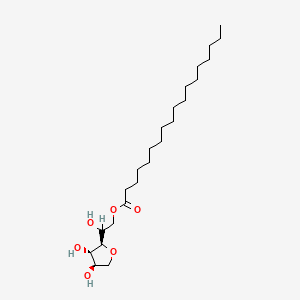

Sorbitan monooctadecanoate

描述

属性

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUMOYIDDBPOLL-XWVZOOPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872695 | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0 @ 25 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan waxy solid | |

CAS No. |

1338-41-6, 5093-91-4, 76169-00-1 | |

| Record name | Sorbitan monostearate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anhydro-6-O-octadecanoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbitan stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan, monooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVZ4I0H58X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

49-65 °C | |

| Record name | SORBITAN MONOSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the physicochemical properties of Sorbitan monooctadecanoate

An In-depth Technical Guide to the Physicochemical Properties of Sorbitan (B8754009) Monooctadecanoate

Introduction

Sorbitan monooctadecanoate, also known as sorbitan monostearate or Span 60, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3] Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic stearate (B1226849) tail, allows it to function effectively as an emulsifier, stabilizer, and dispersing agent.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, experimental protocols, and logical workflows to support researchers, scientists, and drug development professionals in its application.

Chemical Identity and Structure

This compound is a mixture of the partial esters of sorbitol and its mono- and dianhydrides with edible commercial stearic acid.[4] The synthesis typically involves the esterification of sorbitol with stearic acid.[1]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₂₄H₄₆O₆ | [2][3][5] |

| Molecular Weight | 430.62 g/mol | [3][6] |

| Appearance | White to tan waxy solid; cream-colored to light yellow waxy solid or powder. | [3][5] |

| Odor | Slight, characteristic odor. | [4][5][7] |

| Taste | Bland. | [5][7] |

| Melting Point | 49-65 °C | [5][8] |

| Boiling Point | Decomposes before boiling. | [3] |

| Density | ~1.0 g/cm³ at 25 °C | [5] |

| Vapor Pressure | 8.11 x 10⁻¹⁶ mmHg at 25°C | [7] |

Table 2: Solubility Characteristics

| Solvent | Solubility | References |

| Water | Insoluble in cold water; dispersible in warm water. | [3][4][7] |

| Ethanol | Soluble (50 mg/ml). | [5][7] |

| Isopropanol | Soluble. | [5][7] |

| Mineral Oil | Soluble. | [5][7] |

| Vegetable Oil | Soluble. | [5][7] |

| Toluene | Soluble above its melting point. | [4] |

| Ether | Soluble above its melting point. | [4] |

Table 3: Surfactant and Quality Control Parameters

| Parameter | Value Range | References |

| HLB Value | ~4.7 | [1][3][7] |

| Acid Value | 5 - 10 mg KOH/g | [4][5][8] |

| Saponification Value | 147 - 157 mg KOH/g | [4][5][8] |

| Hydroxyl Value | 235 - 260 mg KOH/g | [4][5][9] |

Synthesis Pathway

This compound is primarily synthesized through the esterification of sorbitol with stearic acid. The industrial production predominantly utilizes a two-step process which involves the intramolecular dehydration of sorbitol to form sorbitan, followed by the esterification of sorbitan with stearic acid.[1][10]

References

- 1. This compound | 5093-91-4 | Benchchem [benchchem.com]

- 2. CAS 1338-41-6: Sorbitan, monooctadecanoate | CymitQuimica [cymitquimica.com]

- 3. SORBITAN MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 4. fao.org [fao.org]

- 5. This compound | C24H46O6 | CID 16218600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ソルビタンモノステアラート meets FCC analytical specifications | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. parchem.com [parchem.com]

- 9. Sorbitan Monostearate [drugfuture.com]

- 10. iiis.org [iiis.org]

An In-depth Technical Guide to the Synthesis and Purification of Sorbitan Monostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monostearate, a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries, is valued for its emulsifying, stabilizing, and dispersing properties.[1] Its synthesis, primarily through the esterification of sorbitol and stearic acid, is a process that requires careful control of reaction conditions to achieve the desired product specifications. This technical guide provides a comprehensive overview of the synthesis and purification methods for sorbitan monostearate, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in its production and characterization.

Synthesis of Sorbitan Monostearate

The commercial production of sorbitan monostearate is typically achieved through two main routes: a one-step direct esterification or a two-step process involving the initial dehydration of sorbitol followed by esterification.[2][3] The two-step method is often preferred as it allows for better control over the reaction, leading to a product with higher purity and lighter color.[3][4]

Two-Step Synthesis: Dehydration and Esterification

The two-step synthesis process is the most common and well-controlled method for producing high-quality sorbitan monostearate.[3][5][6] It involves two distinct chemical transformations: the intramolecular dehydration of sorbitol to form sorbitan, followed by the esterification of sorbitan with stearic acid.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. The Manufacture Method of the Stearic acid Sorbitan Stearate - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 3. Sorbitan monooctadecanoate | 5093-91-4 | Benchchem [benchchem.com]

- 4. btsjournals.com [btsjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HLB Value of Span 60 and its Significance in Emulsions

Abstract: This technical guide provides a comprehensive overview of Sorbitan (B8754009) Monostearate (Span 60), focusing on its Hydrophile-Lipophile Balance (HLB) value and its critical role in the formulation of stable emulsions. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of Span 60, the principles of the HLB system, and its practical application in creating both water-in-oil (W/O) and oil-in-water (O/W) emulsions. Detailed experimental protocols for determining the required HLB of an oil phase and for evaluating emulsion stability are provided, supplemented by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction to Span 60 (Sorbitan Monostearate)

Span 60, chemically known as sorbitan monostearate, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries as a versatile emulsifying, stabilizing, and dispersing agent.[1][2] It is synthesized by the esterification of sorbitol (a sugar alcohol) with stearic acid, a natural fatty acid.[3] This derivation from natural sources contributes to its favorable safety profile and biocompatibility, making it a common excipient in various formulations.[1][4]

Span 60 is a lipophilic, or oil-loving, surfactant, a characteristic quantified by its low HLB value.[3][5] It typically appears as a pale-yellow or tan waxy solid at room temperature.[1][6] While insoluble in water, it is soluble in various organic solvents and oils, particularly when heated.[6][7] Its primary function is to form and stabilize emulsions by reducing the interfacial tension between immiscible liquid phases, such as oil and water.[8]

Data Presentation: Physicochemical Properties of Span 60

The physical and chemical characteristics of Span 60 are essential for its effective application in emulsion formulation.

| Property | Value | References |

| Chemical Name | Sorbitan Monostearate | [3][9] |

| Synonyms | Span 60, Arlacel 60, S-MAZ® 60 K | [10][11][12] |

| CAS Number | 1338-41-6 | [12] |

| Molecular Formula | C₂₄H₄₆O₆ | [3][9] |

| Molecular Weight | 430.62 g/mol | [6][9] |

| Appearance | White to pale yellow waxy solid, flakes, or powder | [2][6] |

| HLB Value | 4.7 | [3][6][10][13] |

| Melting Point | 54-57 °C | [6][12] |

| Solubility | Insoluble in water; soluble in ethanol, isopropanol, mineral and vegetable oils | [6][7] |

| Primary Function | W/O Emulsifier, Stabilizer, Dispersant | [2][3][14] |

The Hydrophile-Lipophile Balance (HLB) System

The Hydrophile-Lipophile Balance (HLB) system is a semi-empirical scale developed to classify non-ionic surfactants based on their degree of hydrophilicity or lipophilicity.[15] The scale typically ranges from 0 to 20.[16]

-

Low HLB Values (0-6): Indicate a greater lipophilic (oil-loving) character. Surfactants in this range, like Span 60, are more soluble in oil and are effective emulsifiers for water-in-oil (W/O) emulsions.[15][16]

-

Mid-range HLB Values (7-9): These surfactants act as wetting and spreading agents.[17]

-

High HLB Values (10-20): Indicate a strong hydrophilic (water-loving) character. These surfactants are more soluble in water and are used to create oil-in-water (O/W) emulsions.[16][18]

Span 60 has an HLB value of 4.7 , placing it firmly in the lipophilic category.[3][10][13] This makes it an excellent choice for creating stable W/O emulsions, where water droplets are dispersed within a continuous oil phase.[5]

Caption: The HLB scale indicating surfactant functionality.

Role of Span 60 in Emulsion Formulation

The stability and type of an emulsion are dictated by the HLB of the surfactant system, which must be matched to the "required HLB" (rHLB) of the oil phase.[17] The rHLB is the specific HLB value at which an oil or blend of oils will form the most stable emulsion.

3.1. As a W/O Emulsifier Due to its low HLB of 4.7, Span 60 is highly effective at forming W/O emulsions, particularly for oil phases that have a low rHLB (typically in the 4-6 range).[15][17] In this capacity, it is used in the formulation of topical preparations like ointments and creams where a continuous oil phase provides occlusive properties.

3.2. In Combination with High-HLB Surfactants for O/W Emulsions A key application of Span 60 in pharmaceutical and drug development is its use in combination with a high-HLB surfactant, most commonly an ethoxylated derivative like Polysorbate 60 (Tween 60).[3][13] By blending a low-HLB emulsifier (Span 60) with a high-HLB emulsifier (Tween 60), a formulator can precisely manipulate the overall HLB of the surfactant system to match the rHLB of the oil phase, thereby creating a highly stable O/W emulsion.[13][19] This technique allows for the emulsification of a wide variety of oils and waxes used in lotions, creams, and oral liquid dosage forms.[13]

The HLB of an emulsifier blend is calculated as a weighted average: HLBblend = (fA * HLBA) + (fB * HLBB) Where f is the weight fraction of each emulsifier (A and B) in the blend.

Data Presentation: Required HLB of Common Pharmaceutical Oils

| Oil / Wax | Required HLB (for O/W Emulsion) | References |

| Beeswax | 12 | [20] |

| Cetyl Alcohol | 15 | [20] |

| Stearyl Alcohol | 14 | [20] |

| Mineral Oil | 12 | [20] |

| Cottonseed Oil | 10 | [20] |

| Lanolin, Anhydrous | 10 | [20] |

| Stearic Acid | 15 | [20] |

Experimental Protocols

4.1. Protocol: Experimental Determination of Required HLB (rHLB)

This protocol describes the Griffin method for determining the rHLB of a specific oil phase for an O/W emulsion using blends of Span 60 (HLB = 4.7) and Tween 60 (HLB = 14.9).

Objective: To identify the optimal HLB value that produces the most stable emulsion for a given oil phase.

Materials:

-

Oil phase (e.g., mineral oil, cetyl alcohol, or a blend)

-

Span 60

-

Tween 60

-

Distilled water

-

Beakers, graduated cylinders

-

Homogenizer (e.g., high-shear mixer)

-

Test tubes and rack

Methodology:

-

Prepare Emulsifier Blends: Prepare a series of emulsifier blends of Span 60 and Tween 60 to achieve a range of HLB values (e.g., from 6 to 14 in increments of 1 or 2). Use the weighted average formula to calculate the required proportions of each.

-

Prepare Emulsions: For each HLB value, prepare a small batch of an emulsion. A typical formulation might consist of 5-10% emulsifier blend, 30-50% oil phase, and the remainder as the water phase.

-

a. Heat the oil phase and the emulsifier blend together in one beaker to ~70-75°C until all components are melted and mixed.

-

b. Heat the water phase in a separate beaker to the same temperature.

-

c. Slowly add the water phase to the oil phase while mixing with the homogenizer.

-

d. Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniformity.

-

e. Allow the emulsions to cool to room temperature.

-

-

Evaluate Stability: Pour each emulsion into a labeled test tube. Evaluate stability after a set period (e.g., 24 hours, 48 hours, and 1 week).

-

Identify rHLB: The rHLB of the oil phase corresponds to the HLB value of the emulsifier blend that produced the most stable emulsion (i.e., the one with the least creaming, coalescence, or phase separation).[19][21]

Caption: Experimental workflow for determining the Required HLB.

4.2. Protocol: Evaluation of Emulsion Stability

Objective: To assess the long-term physical stability of a formulated emulsion.

Methodology:

-

Macroscopic Observation: Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C).[22] Visually inspect at regular intervals for signs of instability such as:

-

Creaming/Sedimentation: Upward or downward migration of dispersed droplets. This is often reversible by shaking.[22]

-

Flocculation: Aggregation of droplets into clusters without the rupture of the interfacial film.[22]

-

Coalescence: Irreversible fusion of droplets, leading to larger droplets and eventual phase separation.[22][23]

-

Phase Inversion: Change from O/W to W/O or vice versa.

-

-

Microscopic Analysis: Use an optical microscope to observe the emulsion's microstructure. Measure the droplet size and distribution. A stable emulsion will maintain a consistent and narrow droplet size distribution over time. An increase in average droplet size indicates coalescence.[23]

-

Accelerated Stability Testing:

-

Centrifugation: Centrifuge the emulsion (e.g., at 3000 rpm for 30 minutes).[23] A stable emulsion will show no signs of phase separation. This method quickly predicts creaming or sedimentation tendencies.[21]

-

Freeze-Thaw Cycling: Subject the emulsion to alternating low and high temperatures (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles. This tests the emulsion's resilience to temperature stress, which can induce coalescence.[22]

-

-

Rheological Measurements: Use a rheometer to measure the viscosity of the emulsion. Changes in viscosity over time can indicate structural changes related to instability.[23]

Caption: Key pathways of emulsion destabilization.

Significance in Drug Development and Research

The correct application of Span 60 and the HLB system is paramount in the development of stable and effective drug delivery systems.

-

Topical Formulations: In creams and lotions, the stability provided by Span 60 (often with a Tween) ensures uniform distribution of the active pharmaceutical ingredient (API), consistent viscosity, and desirable sensory characteristics.[1][13]

-

Oral and Parenteral Emulsions: For liquid dosage forms, emulsion stability is critical to ensure accurate dosing and to prevent the physical separation of the formulation.

-

Vesicular Systems (Niosomes): Span 60 is a fundamental component in the formation of niosomes, which are non-ionic surfactant-based vesicles used as novel drug delivery carriers.[3] These vesicles can encapsulate both hydrophilic and lipophilic drugs, enhancing their bioavailability and targeting.

Conclusion

Span 60 is a highly valuable excipient for scientists and researchers engaged in the formulation of emulsions. Its lipophilic nature, defined by an HLB value of 4.7, makes it an effective emulsifier for W/O systems and a critical component in creating stable O/W emulsions when blended with high-HLB surfactants. A thorough understanding of the HLB system, coupled with systematic experimental determination of the required HLB for a given oil phase, is essential for leveraging the full potential of Span 60. This allows for the rational design of stable, effective, and reliable emulsion-based products for a wide array of pharmaceutical and research applications.

References

- 1. Span 60, Sorbitan Monostearate, Emulsifier S60 BP EP USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Some application explanations about Span 60 - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 3. SPAN 60 - Ataman Kimya [atamanchemicals.com]

- 4. e-jurnal.pnl.ac.id [e-jurnal.pnl.ac.id]

- 5. Span 60 vs Span 80: Properties, Functions & Applications [cnchemsino.com]

- 6. Span 60 [chembk.com]

- 7. Span 60 | 1338-41-6 [chemicalbook.com]

- 8. biolinscientific.com [biolinscientific.com]

- 9. Span 60 (TN) | C24H46O6 | CID 23725022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. irosurfactant.com [irosurfactant.com]

- 11. HLB Calculator - Materials [hlbcalc.com]

- 12. Span 60 - CD Formulation [formulationbio.com]

- 13. crodapharma.com [crodapharma.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]

- 16. The Role of Hydrophilic-Lipophilic Balance HLB in Emulsifier Selection [cnchemsino.com]

- 17. saffireblue.ca [saffireblue.ca]

- 18. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 19. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 20. HLB Systems [pharmcal.tripod.com]

- 21. tandfonline.com [tandfonline.com]

- 22. agnopharma.com [agnopharma.com]

- 23. researchgate.net [researchgate.net]

Thermal analysis of Sorbitan monostearate using DSC

An In-depth Technical Guide to the Thermal Analysis of Sorbitan (B8754009) Monostearate Using Differential Scanning Calorimetry (DSC)

Introduction

Sorbitan monostearate, also known by the trade name Span 60, is a non-ionic surfactant synthesized by the esterification of sorbitan with stearic acid.[1] With a hydrophilic-lipophilic balance (HLB) value of 4.7, it is a lipophilic emulsifier widely used in the food, pharmaceutical, and cosmetic industries to stabilize emulsions, modify textures, and act as a bloom retardant in chocolates.[1][2][3] The physical state and thermal behavior of Sorbitan monostearate are critical to its functionality in various applications. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[4] This guide provides a comprehensive overview of the thermal analysis of Sorbitan monostearate using DSC, detailing experimental protocols, data interpretation, and the significance of its thermal properties.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate DSC data. The following protocol is a synthesis of standard procedures reported in the literature for the thermal analysis of Sorbitan monostearate.

Instrumentation and Sample Preparation

A differential scanning calorimeter is employed for the analysis. The instrument is calibrated for temperature and enthalpy using standard reference materials.

-

Sample Weighing: Approximately 10-15 mg of Sorbitan monostearate is accurately weighed.[5]

-

Encapsulation: The sample is hermetically sealed in aluminum pans. For experiments where volatiles may be released, lids are pierced to allow for their escape.[5]

-

Reference Pan: An empty, hermetically sealed aluminum pan is used as a reference.

DSC Measurement Program

The thermal behavior of the sample is investigated by subjecting it to a controlled temperature program.

-

Heating Cycle: The sample is heated from room temperature (e.g., 25°C) to a temperature well above its melting point (e.g., 150°C) at a constant heating rate, typically 5.0°C/min.[5] This cycle records the endothermic events, primarily melting.

-

Cooling Cycle: The sample is then cooled from the high temperature back to room temperature at a controlled cooling rate (e.g., 5.0°C/min).[5] This cycle records exothermic events, such as crystallization.

-

Atmosphere: The experiment is conducted under a continuous purge of an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[6]

Data Presentation: Thermal Properties of Sorbitan Monostearate

The DSC thermograms provide quantitative data on the thermal transitions of Sorbitan monostearate. The key parameters include the peak temperatures for melting (Tm) and crystallization (Tc). It is important to note that commercial Sorbitan monostearate is a complex mixture of different molecular species, which can result in complex thermal profiles.[7]

| Thermal Property | Value (°C) | Reference |

| Melting Peak Temperature (Tm) | 57.2 | [5] |

| Crystallization Peak Temperature (Tc) | 50.1 | [5] |

| Melting Peak Temperature (Tm) | 51 | [5] |

| Crystallization Peak Temperature (Tc) | 45 | [5] |

| Gelation Temperature (Tg) | 45 ± 2 | [8] |

Note: The variation in reported values can be attributed to differences in sample purity, isomeric distribution, and experimental conditions.

Visualization of Experimental Workflow and Thermal Events

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for performing a DSC analysis on Sorbitan monostearate.

Caption: Experimental workflow for DSC analysis of Sorbitan monostearate.

Interpretation of DSC Thermogram

A typical DSC thermogram of Sorbitan monostearate shows distinct peaks corresponding to its melting and crystallization.

-

Heating Curve: During the heating cycle, an endothermic peak is observed.[5] This peak represents the melting of the material, where it absorbs heat to transition from a solid to a liquid state. The temperature at the apex of this peak is the melting temperature (Tm).

-

Cooling Curve: Upon cooling, an exothermic peak is observed, which corresponds to the crystallization of Sorbitan monostearate from its molten state.[5] The material releases heat as it solidifies, and the peak temperature is the crystallization temperature (Tc).

The diagram below illustrates the relationship between the thermal events and the physical state of the material.

Caption: Relationship between thermal cycles and physical state changes in DSC.

Polymorphism of Sorbitan Monostearate

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. DSC is a key technique for identifying and characterizing polymorphism.[9]

Studies on oleogels formulated with Sorbitan monostearate suggest the presence of the β' polymorph, which is a common crystal form for triacylglycerols.[2][3] The thermal behavior, such as the appearance of multiple peaks or shifts in peak temperatures upon repeated heating and cooling cycles, can indicate polymorphic transitions. The β' polymorph is characterized by orthorhombic subcell packing, which is denser and more stable than the α form but less stable than the β form.[2] The specific polymorphic behavior of pure Sorbitan monostearate can be complex and may be influenced by its processing history and the presence of impurities.

Conclusion

The thermal analysis of Sorbitan monostearate by Differential Scanning Calorimetry provides critical data for its application in various industries. DSC accurately determines key thermal events such as melting and crystallization, with typical melting points observed in the range of 51-57°C.[5] The technique is also invaluable for investigating the complex polymorphic behavior of this widely used emulsifier. The experimental protocols and data interpretation outlined in this guide serve as a foundational reference for researchers, scientists, and drug development professionals working with Sorbitan monostearate.

References

- 1. Sorbitan Monostearate Span 60 | 1338-41-6 | E491 - HUANA [huanachemical.com]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Sorbitan Monostearate and Stearyl Alcohol on the Physicochemical Parameters of Sunflower-Wax-Based Oleogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tainstruments.com [tainstruments.com]

- 5. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

Spectral characterization of Span 60 using FTIR and NMR

An In-depth Technical Guide to the Spectral Characterization of Span 60 using FTIR and NMR

Introduction

Span 60, chemically known as sorbitan (B8754009) monostearate, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2][3][4] It is an ester of sorbitan (a derivative of sorbitol) and stearic acid.[3] Its amphiphilic nature, possessing both a hydrophilic sorbitan head and a lipophilic stearic acid tail, makes it an effective emulsifier, stabilizer, and dispersing agent.[2] In drug development, Span 60 is a critical excipient in the formulation of various delivery systems, such as niosomes and emulsions, which enhance the solubility and bioavailability of poorly water-soluble drugs.[5]

Given its crucial role, the precise characterization of Span 60 is paramount to ensure formulation consistency, stability, and performance. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and chemical environment of Span 60.[6][7] This guide offers an in-depth overview of the principles, experimental protocols, and spectral interpretation for the characterization of Span 60 using these methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the molecule's functional groups, providing a unique "molecular fingerprint." This technique is invaluable for identifying the key chemical moieties within the Span 60 structure.

Experimental Protocol for FTIR Analysis

A standard procedure for acquiring the FTIR spectrum of Span 60 is as follows:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the simplest method. A small amount of the solid Span 60 powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Sufficient pressure is applied to ensure good contact between the sample and the crystal.

-

Potassium Bromide (KBr) Pellet: Alternatively, 1-2 mg of Span 60 is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

An FTIR spectrophotometer is used to record the spectrum.

-

A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected first and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over a wavenumber range of 4000–650 cm⁻¹.[8]

-

A resolution of 4 cm⁻¹ is generally sufficient for this analysis.[9]

-

-

Data Processing:

-

The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption peaks. Baseline correction may be applied if necessary.

-

FTIR Spectral Data and Interpretation

The FTIR spectrum of Span 60 exhibits several characteristic peaks that confirm its chemical structure, comprising hydroxyl, ester, and long alkyl chain functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| 3600–3200 (Broad) | O-H Stretching | Hydroxyl (-OH) groups of the sorbitan head | [8][9][10] |

| 2916–2922 | Asymmetric C-H Stretching | Aliphatic (-CH₂) groups in the stearate (B1226849) tail | [8][10] |

| 2849–2850 | Symmetric C-H Stretching | Aliphatic (-CH₂) groups in the stearate tail | [10] |

| ~1735 | C=O Stretching | Ester (-COO-) linkage | [10][11] |

| ~1468 | C-H Bending | Methylene (B1212753) (-CH₂) scissoring | [8] |

| ~1177 | C-O Stretching | Ester (-COO-) linkage | [11] |

Key Spectral Features:

-

A prominent broad band in the 3600–3200 cm⁻¹ region is indicative of the hydrogen-bonded hydroxyl (-OH) groups present in the sorbitan ring.[8][9]

-

Two sharp, strong peaks around 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the C-H bonds within the long methylene chains of the stearic acid tail.[8][10]

-

A strong absorption peak around 1735 cm⁻¹ is the most definitive evidence of the ester functional group (C=O stretch), which links the sorbitan head to the stearate tail.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the precise mapping of the carbon-hydrogen framework.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Approximately 10-20 mg of Span 60 is dissolved in 0.5–0.7 mL of a deuterated solvent. Deuterochloroform (CDCl₃) is a common choice due to its ability to dissolve Span 60.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.[12][13]

-

The solution is transferred to a standard 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied.

-

The spectra are integrated (for ¹H NMR) to determine the relative number of protons, and peaks are assigned to the corresponding nuclei in the Span 60 structure.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Span 60 can be divided into signals from the stearate tail and the sorbitan headgroup.

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment (Span 60 Structure) |

| ~0.88 | Triplet | Terminal methyl group (-CH₃) of the stearate chain |

| ~1.25 | Broad Multiplet | Bulk methylene groups (-(CH₂)₁₄-) of the stearate chain |

| ~1.62 | Multiplet | Methylene group β to the carbonyl (-CH₂-CH₂-COO-) |

| ~2.33 | Triplet | Methylene group α to the carbonyl (-CH₂-COO-) |

| 3.50–4.50 | Complex Multiplets | Protons of the sorbitan ring and the attached -CH₂- and -CH- groups (sorbitan headgroup) |

| Variable (Broad) | Singlet | Hydroxyl protons (-OH) of the sorbitan headgroup (may exchange with solvent) |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each chemically non-equivalent carbon atom.

| Chemical Shift (δ, ppm) | Carbon Assignment (Span 60 Structure) | | :--- | :--- | :--- | | ~14.1 | Terminal methyl carbon (-CH₃) of the stearate chain | | 22.7–34.2 | Aliphatic methylene carbons (-(CH₂)₁₆-) of the stearate chain | | 60.0–85.0 | Carbons of the sorbitan headgroup (-CH-O, -CH₂-O) | | ~174.0 | Carbonyl carbon of the ester group (-COO-) |

Visualization of Experimental Workflow

The logical flow from sample preparation to final characterization using both FTIR and NMR techniques can be visualized as follows.

Caption: Workflow for the spectral characterization of Span 60.

Conclusion

FTIR and NMR spectroscopy are indispensable and complementary tools for the comprehensive characterization of Span 60. FTIR provides rapid confirmation of the essential functional groups—hydroxyls, esters, and alkyl chains—confirming the gross molecular structure. NMR, in turn, offers a detailed map of the hydrogen and carbon framework, allowing for unambiguous structural elucidation and the detection of potential impurities. For researchers and professionals in drug development, the application of these techniques ensures the quality and identity of Span 60, which is fundamental for developing safe, stable, and effective pharmaceutical formulations.

References

- 1. irochemical.com [irochemical.com]

- 2. SORBITAN MONOSTEARATE (SPAN 60) - Ataman Kimya [atamanchemicals.com]

- 3. Sorbitan monostearate - Wikipedia [en.wikipedia.org]

- 4. Sorbitan Monostearate Span 60 | 1338-41-6 | E491 - HUANA [huanachemical.com]

- 5. jocpr.com [jocpr.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Sorbitan Monostearate and Stearyl Alcohol on the Physicochemical Parameters of Sunflower-Wax-Based Oleogels | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. scs.illinois.edu [scs.illinois.edu]

Solubility Profile of Sorbitan Monooctadecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sorbitan (B8754009) monooctadecanoate, a widely used non-ionic surfactant, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation who utilize this excipient in their work.

Sorbitan monooctadecanoate, commonly known as sorbitan monostearate or Span 60, is the ester of sorbitan (a derivative of sorbitol) and stearic acid. Its utility as an emulsifier, stabilizer, and dispersing agent is critically influenced by its solubility characteristics in different solvent systems. Understanding this profile is paramount for optimizing formulation strategies and ensuring product performance and stability.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature. Generally, it exhibits greater solubility in less polar organic solvents and at elevated temperatures, particularly above its melting point. A summary of available quantitative and qualitative solubility data is presented below.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Method |

| Ethanol | C₂H₅OH | 50 mg/mL[1][2][3][4] | Not Specified | Not Specified |

| Isopropanol | C₃H₈O | Soluble[2][4][5] | Not Specified | Not Specified |

| Methanol | CH₃OH | Soluble[6] | Not Specified | Not Specified |

| Chloroform | CHCl₃ | Soluble | Not Specified | Not Specified |

| Ether (Diethyl Ether) | (C₂H₅)₂O | Slightly Soluble[7] | Not Specified | Not Specified |

| Toluene | C₇H₈ | Soluble (above melting point)[8] | > 55-58 | Not Specified |

| Benzene | C₆H₆ | Soluble (in hot solvent)[7] | Not Specified | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Soluble (above 50°C)[6] | > 50 | Not Specified |

| Carbon Tetrachloride | CCl₄ | Soluble[6] | Not Specified | Not Specified |

| Mineral Oil | Not Applicable | Soluble[2][4][5] | Not Specified | Not Specified |

| Vegetable Oil | Not Applicable | Soluble[2][4][5] | Not Specified | Not Specified |

| Acetone | C₃H₆O | Insoluble[6] | Not Specified | Not Specified |

| Petroleum Ether | Not Applicable | Slightly Soluble[7] | Not Specified | Not Specified |

| Water | H₂O | Insoluble[2][4] | Not Specified | Not Specified |

Note: The term "Soluble" indicates that the source material reported solubility without providing a specific quantitative value. The lack of standardized quantitative data across a range of temperatures and solvents is a notable gap in the publicly available literature.

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is critical for determining the solubility of a waxy solid like this compound. The gravimetric method is a reliable and widely used technique for this purpose. Below is a detailed protocol.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent of interest, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess solid ensures that the solution becomes saturated.

-

Place the vial in a thermostatic water bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Maintain the temperature of the solution in the water bath to prevent precipitation or changes in solubility.

-

-

Sample Collection:

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter. This step is crucial to avoid crystallization of the solute during filtration.

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporation dish containing the saturated solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C). A vacuum oven is preferred to facilitate evaporation at lower temperatures.

-

Continue drying until a constant mass of the residue (this compound) is achieved.

-

Cool the evaporation dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried residue.

-

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Logical Workflow for Gravimetric Solubility Determination

Conclusion

The solubility of this compound is a critical parameter for its effective use in various scientific and industrial applications. While qualitative data indicates its solubility in a range of organic solvents, there is a clear need for more comprehensive quantitative data, particularly as a function of temperature. The provided gravimetric method offers a robust and reliable approach for researchers to determine the solubility of this waxy solid in specific solvent systems relevant to their work, thereby enabling more precise and effective formulation development.

References

- 1. Span 60 CAS#: 1338-41-6 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Span 60 | 1338-41-6 [chemicalbook.com]

- 4. Sorbitan monostearate [chembk.com]

- 5. This compound | C24H46O6 | CID 16218600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sorbitan Monostearate: Introduction to Properties, Performance, Usage, and Dosage - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 7. irosurfactant.com [irosurfactant.com]

- 8. Sorbitan Monostearate Span 60 | 1338-41-6 | E491 - HUANA [huanachemical.com]

Safety and Toxicity of Sorbitan Monostearate for In Vitro Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monostearate, a non-ionic surfactant, is widely utilized as an emulsifier, stabilizer, and dispersing agent in a variety of industries, including pharmaceuticals, food, and cosmetics.[1] In drug development, it is a common excipient in topical, oral, and parenteral formulations. A thorough understanding of its in vitro safety and toxicity profile is paramount for researchers to ensure the reliability of their experimental results and to anticipate potential in vivo effects. This technical guide provides a comprehensive overview of the available safety and toxicity data for sorbitan monostearate in the context of in vitro studies, including detailed experimental protocols and conceptual signaling pathways.

In Vitro Toxicity Data

Quantitative in vitro cytotoxicity data for sorbitan monostearate is not extensively available in the public domain. However, based on regulatory assessments and data from related compounds, a general safety profile can be established. The toxicity of non-ionic surfactants is often related to their ability to disrupt cell membranes, particularly at concentrations around their critical micelle concentration (CMC).[2]

Table 1: General Toxicological Data for Sorbitan Monostearate

| Parameter | Value | Species/System | Reference |

| Acute Oral LD50 | 31 g/kg | Rat | [3] |

| Genotoxicity | No concern for genotoxicity | In silico and data on related compounds | [3] |

| Carcinogenicity | No indication of carcinogenicity | Long-term studies in mice and rats | [3] |

| Reproductive and Developmental Toxicity | No adverse effects reported (studies with limitations) | Rat | [3] |

| No-Observed-Adverse-Effect Level (NOAEL) | 2,600 mg/kg bw/day | Mouse (long-term study) | [3] |

| Acceptable Daily Intake (ADI) | 26 mg/kg bw/day (equivalent) | Human | [3] |

While specific IC50 values for sorbitan monostearate in common research cell lines like HepG2, Caco-2, or HEK293 are not readily found in the literature, a study on a structurally related compound, polyoxyethylene (20) sorbitan monolaurate (Tween 20), provides some insight into the potential cytotoxicity of sorbitan esters.

Table 2: In Vitro Cytotoxicity of a Related Sorbitan Ester (Tween 20)

| Cell Line | IC50 Value | Exposure Time | Assay | Reference |

| A549 (Human Lung Carcinoma) | ~0.4 µL/mL | 24 hours | MTT | [4] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | ~0.3 µL/mL | 24 hours | MTT | [4] |

Note: This data is for a related compound and should be considered as an indicator of potential effects, not as direct data for sorbitan monostearate.

Experimental Protocols for In Vitro Cytotoxicity Assessment

A variety of assays can be employed to evaluate the in vitro cytotoxicity of sorbitan monostearate. The following are detailed protocols for three common methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[5]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[6][7]

-

Compound Treatment: Prepare a stock solution of sorbitan monostearate in a suitable solvent (e.g., DMSO, ethanol) and further dilute in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the treatment media. Incubate for the desired exposure period (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in serum-free medium to a working concentration of 0.5 mg/mL. After the treatment period, remove the treatment media and add 100 µL of the MTT working solution to each well.[5][6]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[7]

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6][8]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[10]

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Neutral Red Incubation: After the treatment period, remove the treatment medium. Add 100 µL of medium containing neutral red (typically 40-50 µg/mL) to each well and incubate for 2-3 hours at 37°C.[10]

-

Washing: After incubation, aspirate the neutral red solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[11]

-

Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[11]

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye.[11] Measure the absorbance at approximately 540 nm.[10]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell membrane damage by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[12]

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[13]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

-

Absorbance Measurement: Add a stop solution if required by the kit.[13] Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[12]

Experimental and Conceptual Diagrams

The following diagrams, generated using Graphviz, illustrate a general workflow for in vitro cytotoxicity testing and conceptual signaling pathways that may be relevant to the effects of non-ionic surfactants.

Experimental Workflow

Conceptual Signaling Pathways

Note: The following diagrams are conceptual and based on general mechanisms of surfactant toxicity and findings for related compounds. Specific signaling pathways for sorbitan monostearate have not been elucidated.

1. General Mechanism of Non-ionic Surfactant Cytotoxicity

2. Potential Apoptotic Pathway

A study on sorbitan monolaurate (Tween 20) indicated the induction of apoptosis.[4] The following is a simplified, generic apoptotic pathway.

Conclusion

Sorbitan monostearate is generally considered to have low acute toxicity. However, for in vitro applications, especially in drug development where excipients should ideally be inert, it is crucial to determine its cytotoxic potential in the specific cell systems being used. While direct in vitro cytotoxicity data and mechanistic studies for sorbitan monostearate are sparse, the provided experimental protocols offer a robust framework for its evaluation. The conceptual diagrams of potential mechanisms of action, based on the broader class of non-ionic surfactants, can guide further investigation. Researchers are encouraged to perform dose-response studies using assays such as MTT, NRU, or LDH to establish the non-toxic concentration range of sorbitan monostearate for their specific in vitro models.

References

- 1. Sorbitan monostearate - Wikipedia [en.wikipedia.org]

- 2. In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyto/Genotoxicity Study of Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. chondrex.com [chondrex.com]

- 8. broadpharm.com [broadpharm.com]

- 9. scribd.com [scribd.com]

- 10. re-place.be [re-place.be]

- 11. qualitybiological.com [qualitybiological.com]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. cellbiologics.com [cellbiologics.com]

The Amphiphilic Personality of Span 60: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the amphiphilic nature of Sorbitan (B8754009) Monostearate, commercially known as Span 60. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties of Span 60, detailing its role as a non-ionic surfactant and its applications in forming stable emulsions and novel drug delivery systems.

Introduction: Unveiling the Dual Nature of Span 60

Span 60, an ester of sorbitan (a derivative of sorbitol) and stearic acid, is a versatile non-ionic surfactant with a well-established presence in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its efficacy stems from its amphiphilic molecular structure, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. This dual characteristic allows Span 60 to position itself at the interface between immiscible phases, such as oil and water, reducing interfacial tension and facilitating the formation of stable emulsions.[4]

The lipophilic nature of Span 60 generally predominates, making it particularly effective in creating water-in-oil (W/O) emulsions.[3] This property is quantified by its Hydrophilic-Lipophilic Balance (HLB) value, which is approximately 4.7.[3]

Physicochemical Properties of Span 60

A comprehensive understanding of Span 60's amphiphilic character requires an examination of its key physicochemical parameters. These properties dictate its behavior in various formulations and are crucial for optimizing its performance in specific applications.

| Property | Value | System/Conditions | Reference |

| Hydrophilic-Lipophilic Balance (HLB) | ~4.7 | [3] | |

| Critical Micelle Concentration (CMC) at Water-n-Hexane Interface | 591.67 µmol/L | 20 °C | [1][5] |

| Interfacial Tension at Water-n-Hexane Interface (at CMC) | 10.2 - 13.4 mN/m | 20 °C | [1] |

| Critical Reverse Micelle Concentration (CRMC) in Toluene | Determined by iodine solubilization method | 20, 25, 30, and 35 °C | [6] |

| Surface Tension in 1.25% Sodium Alginate + 2% Glycerol Solution | Concentration-dependent | [7] |

The Amphiphilic Architecture in Action: Emulsification and Vesicle Formation

The dual chemical personality of Span 60 drives its functionality as an emulsifier and a key component in the formation of vesicular systems like niosomes.

Mechanism of Emulsification

In an oil-in-water or water-in-oil system, Span 60 molecules orient themselves at the interface. The hydrophilic sorbitan head group resides in the aqueous phase, while the lipophilic stearic acid tail extends into the oil phase. This arrangement lowers the energy barrier between the two phases, allowing for the dispersion of one liquid as fine droplets within the other, forming a stable emulsion.

Caption: Orientation of Span 60 at the oil-water interface to form a water-in-oil emulsion.

Niosome Formation: Self-Assembly into Vesicular Structures

Niosomes are non-ionic surfactant-based vesicles that have emerged as promising drug delivery carriers. Span 60 is a frequently used surfactant in niosome formulations, often in combination with cholesterol to enhance vesicle stability. In an aqueous environment, Span 60 molecules self-assemble into bilayer structures, encapsulating an aqueous core. This structure can entrap both hydrophilic drugs (in the aqueous core) and lipophilic drugs (within the bilayer).

Caption: Schematic of a niosome vesicle formed with Span 60, encapsulating both hydrophilic and lipophilic drugs.

Experimental Protocols

Preparation of Span 60 Niosomes by Thin-Film Hydration Method

This method is widely used for the preparation of niosomes.

Materials:

-

Span 60

-

Cholesterol

-

Active Pharmaceutical Ingredient (API) - hydrophilic or lipophilic

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Accurately weigh Span 60 and cholesterol (a common molar ratio is 1:1) and dissolve them in a suitable organic solvent in a round-bottom flask.[8]

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the surfactant and cholesterol.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the surfactant (for Span 60, this is around 53°C). This will form a thin, dry film on the inner wall of the flask.[8]

-

Hydrate the thin film by adding the aqueous phase (containing the hydrophilic drug, if applicable) and rotating the flask gently.

-

To reduce the vesicle size and obtain a more uniform dispersion, the niosomal suspension can be sonicated or subjected to extrusion through polycarbonate membranes of a specific pore size.

Caption: Workflow for the preparation and characterization of niosomes using the thin-film hydration method.

Determination of Interfacial Tension and CMC using Pendant Drop Tensiometry

This technique is used to measure the interfacial tension between two immiscible liquids and can be used to determine the CMC of a surfactant at that interface.

Apparatus:

-

Pendant Drop Tensiometer equipped with a camera and software for drop shape analysis.

-

Syringe with a needle.

-

Cuvette.

Procedure:

-

Prepare a series of solutions of Span 60 in the oil phase (e.g., n-hexane) at various concentrations.

-

Fill the cuvette with the aqueous phase (e.g., deionized water).

-

Fill the syringe with a Span 60 solution of a known concentration.

-

Carefully form a pendant drop of the oil phase containing Span 60 at the tip of the needle immersed in the aqueous phase.

-

The software captures the image of the drop and analyzes its shape, which is governed by the balance between gravity and interfacial tension.

-

The interfacial tension is calculated from the drop shape using the Young-Laplace equation.[9][10][11]

-

Repeat the measurement for each concentration of Span 60.

-

Plot the interfacial tension as a function of the logarithm of the Span 60 concentration. The concentration at which a sharp break in the curve is observed corresponds to the CMC at the oil-water interface.[1]

Characterization of Span 60-based Systems

A thorough characterization is essential to ensure the quality and performance of formulations containing Span 60.

| Characterization Technique | Parameter Measured | Description |

| Dynamic Light Scattering (DLS) | Vesicle size, size distribution, and Polydispersity Index (PDI) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter. |

| Zeta Potential Analysis | Surface charge of vesicles | Measures the electrophoretic mobility of particles in an electric field, indicating the stability of the colloidal dispersion. |

| Microscopy (e.g., SEM, TEM) | Vesicle morphology and size | Provides direct visualization of the shape and surface characteristics of the vesicles. |

| Entrapment Efficiency (%) | Percentage of drug encapsulated | Determined by separating the unencapsulated drug from the niosomes (e.g., by dialysis or centrifugation) and quantifying the drug in the vesicles. |

Conclusion

Span 60's distinct amphiphilic nature, characterized by a low HLB value, makes it a highly effective and versatile non-ionic surfactant. Its ability to reduce interfacial tension and self-assemble into vesicular structures is fundamental to its widespread use in creating stable water-in-oil emulsions and advanced drug delivery systems like niosomes. A thorough understanding and characterization of its physicochemical properties are paramount for the rational design and optimization of formulations for pharmaceutical and other scientific applications. This guide provides a foundational framework for researchers and professionals working with this important excipient.

References

- 1. (Non)linear Interfacial Rheology of Tween, Brij and Span Stabilized Oil–Water Interfaces: Impact of the Molecular Structure of the Surfactant on the Interfacial Layer Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sorbitan Monostearate: Introduction to Properties, Performance, Usage, and Dosage - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 4. What is the Effect of Sorbitan Monostearate? - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. researchers.ms.unimelb.edu.au [researchers.ms.unimelb.edu.au]

- 10. Measurement of surface and interfacial tension using pendant drop tensiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Sorbitan Monostearate: An In-Depth Technical Guide to its Applications in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monostearate, also known as Span 60, is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] It is an ester of sorbitan (a derivative of sorbitol) and stearic acid, making it a lipophilic, or oil-loving, substance.[3][4] This key characteristic, along with its ability to act as an emulsifier, stabilizer, and wetting agent, makes it an invaluable excipient in the development of a wide range of pharmaceutical dosage forms.[2] Its safety profile is well-established, with the World Health Organization setting an acceptable daily intake for total sorbitan esters.[2] This technical guide provides a comprehensive overview of the core applications of sorbitan monostearate in pharmaceutical formulations, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers and drug development professionals.

Core Physicochemical Properties and Functions

Sorbitan monostearate's utility in pharmaceutical formulations stems from its amphiphilic nature, possessing both a hydrophilic (water-loving) sorbitan head group and a lipophilic (oil-loving) stearic acid tail.[3] This structure allows it to position itself at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions.[4]

Its primary functions in pharmaceutical formulations include:

-

Emulsifier: With a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 4.7, sorbitan monostearate is an effective emulsifying agent for preparing stable water-in-oil (W/O) emulsions, creams, and lotions.[1][3][5] It is often used in combination with high-HLB emulsifiers, such as polysorbates (Tweens), to create stable oil-in-water (O/W) emulsions.[3]

-

Stabilizer: It enhances the stability of emulsions and suspensions by preventing the coalescence of dispersed droplets or the aggregation of suspended particles.[6] In solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), it acts as a crucial stabilizer, preventing particle aggregation.

-

Organogelator: A key application of sorbitan monostearate is its ability to form organogels.[7][8] When dissolved in a hot organic solvent or oil and subsequently cooled, it self-assembles into a three-dimensional network of tubules and fibrils that immobilizes the liquid phase, creating a semi-solid system.[9] These organogels show promise as vehicles for the topical and controlled delivery of drugs.[8][10]

-

Wetting and Dispersing Agent: Its surfactant properties facilitate the wetting of hydrophobic drug particles, improving their dispersion in liquid vehicles.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and applications of sorbitan monostearate in pharmaceutical formulations.

Table 1: Physicochemical Properties of Sorbitan Monostearate

| Property | Value | References |

| Synonyms | Span 60, Sorbitan stearate | [3] |

| Molecular Formula | C₂₄H₄₆O₆ | [3][11] |

| Molecular Weight | 430.62 g/mol | [3][11] |

| HLB Value | 4.7 | [1][3][5] |

| Melting Point | 54-57 °C | [11] |

| Appearance | Light cream to brownish waxy solid | [12] |

| Solubility | Insoluble in cold water; dispersible in hot water; soluble in ethanol (B145695), mineral oil, and ethyl acetate (B1210297) at temperatures above its melting point. | [3][12] |

Table 2: Typical Concentration Ranges of Sorbitan Monostearate in Pharmaceutical Formulations

| Formulation Type | Concentration Range (% w/w) | Function | References |

| Organogels | 15 - 22% | Organogelator | [7] |

| Topical Creams/Lotions | 1 - 5% (as part of emulsifier blend) | W/O or O/W Emulsifier | [13] |

| Solid Lipid Nanoparticles (SLNs) | 0.5 - 5% | Emulsifier/Stabilizer | [14] |

| Fluid Emulsion Shortening | ~1.45% | Emulsifier | [15] |

| Whipped Edible Oil Topping | up to 0.27% (in combination with Polysorbate 60) | Emulsifier | [16] |

| Cakes and Cake Mixes | up to 0.61% | Emulsifier | [16] |

Table 3: Impact of Sorbitan Monostearate Concentration on Formulation Properties (Organogels)

| Property | Effect of Increasing Concentration | References |

| Viscosity | Increases | [8][10] |

| Mechanical Properties (Hardness/Rigidity) | Increases | [8][10] |

| Crystal Length/Network Density | Increases | [7][8] |

| Spreadability | Decreases | [8] |

| Drug Release | Can be tailored; often follows zero-order kinetics | [8][10] |

| % Relaxation (Viscoelasticity) | Decreases (indicating increased rigidity) | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the formulation and characterization of pharmaceutical systems containing sorbitan monostearate.

Preparation of a Sorbitan Monostearate-Based Organogel for Topical Drug Delivery

This protocol is adapted from the methodology described by Singh et al. (2014) for the preparation of a metronidazole-loaded organogel.[7][8]

Materials:

-

Sorbitan monostearate (Span 60)

-

Sesame oil (or other suitable vegetable oil)

-

Active Pharmaceutical Ingredient (API), e.g., Metronidazole

-

Heating magnetic stirrer

-

Beaker

Procedure:

-

Weigh the required quantity of sesame oil into a beaker.

-

Add the desired amount of sorbitan monostearate to the sesame oil. For gel formation, a concentration of ≥15% w/w is typically required.[7]

-

Heat the mixture to 70°C on a heating magnetic stirrer while stirring at 500 RPM.[7]

-

Continue stirring for 15 minutes to ensure the sorbitan monostearate is completely dissolved and a homogenous, transparent mixture is obtained.[7]

-

If incorporating an API, add the accurately weighed drug to the hot mixture and stir until it is completely dissolved or uniformly dispersed.

-

Remove the beaker from the heat and allow the mixture to cool slowly to room temperature (25°C).[7]

-

As the mixture cools, it will turn turbid and eventually form an opaque, semi-solid organogel.[7]

-

Confirm gelation by inverting the container; a successful organogel will not flow.[7]

Rheological Characterization of a Semi-Solid Formulation

This protocol outlines a general procedure for analyzing the viscoelastic properties of an organogel using a rotational rheometer, as is common practice.[17][18]

Equipment and Materials:

-